REACTION_CXSMILES
|
[OH:1][P:2](O)([OH:4])=[O:3].C([O-])([O-])=O.[Ca+2:10]>>[O-:4][P:2](=[O:3])=[O:1].[O-:4][P:2](=[O:3])=[O:1].[Ca+2:10] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Name
|
NaH2PO4H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Name
|
Fe PO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled water providing a mole percent ratio of 58.3% P2O5, 37.6% CaO, 3.9% Na2O and 0.3% Fe2O3
|
Type
|
ADDITION
|
Details
|
The ingredients were thoroughly mixed
|
Type
|
CUSTOM
|
Details
|
the composition was dried at a temperature of about 200° C
|
Type
|
TEMPERATURE
|
Details
|
The temperature was increased over a period of about six hours to 1000° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at 1000° C. for about one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to form a melt
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
TEMPERATURE
|
Details
|
by quick chilling
|
Type
|
CUSTOM
|
Details
|
for about five seconds
|
Duration
|
5 s
|
Type
|
CUSTOM
|
Details
|
After the crystallization
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 710° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the crystallized composition was cooled
|
Type
|
CUSTOM
|
Details
|
removed from the furnance
|
Type
|
CUSTOM
|
Details
|
Acicular crystalline calcium metaphosphate fibers were then recovered from the crystallized composition
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the soluble matrix
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
drying the separated fibers
|
Type
|
CUSTOM
|
Details
|
are thermally stable to about 970° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][P:2](O)([OH:4])=[O:3].C([O-])([O-])=O.[Ca+2:10]>>[O-:4][P:2](=[O:3])=[O:1].[O-:4][P:2](=[O:3])=[O:1].[Ca+2:10] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Name
|
NaH2PO4H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Ca+2]
|
Name
|
Fe PO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled water providing a mole percent ratio of 58.3% P2O5, 37.6% CaO, 3.9% Na2O and 0.3% Fe2O3
|
Type
|
ADDITION
|
Details
|
The ingredients were thoroughly mixed
|
Type
|
CUSTOM
|
Details
|
the composition was dried at a temperature of about 200° C
|
Type
|
TEMPERATURE
|
Details
|
The temperature was increased over a period of about six hours to 1000° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at 1000° C. for about one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to form a melt
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
TEMPERATURE
|
Details
|
by quick chilling
|
Type
|
CUSTOM
|
Details
|
for about five seconds
|
Duration
|
5 s
|
Type
|
CUSTOM
|
Details
|
After the crystallization
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 710° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the crystallized composition was cooled
|
Type
|
CUSTOM
|
Details
|
removed from the furnance
|
Type
|
CUSTOM
|
Details
|
Acicular crystalline calcium metaphosphate fibers were then recovered from the crystallized composition
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the soluble matrix
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
drying the separated fibers
|
Type
|
CUSTOM
|
Details
|
are thermally stable to about 970° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |